2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide
Description
Properties
CAS No. |
42276-93-7 |
|---|---|
Molecular Formula |
C10H19Cl2NO |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
2,2-dichloro-N,N-bis(2-methylpropyl)acetamide |
InChI |
InChI=1S/C10H19Cl2NO/c1-7(2)5-13(6-8(3)4)10(14)9(11)12/h7-9H,5-6H2,1-4H3 |
InChI Key |
LKYFZECIPHDWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide typically involves the reaction of 2,2-dichloroacetamide with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of 2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides
Scientific Research Applications
2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2-Dichloro-n,n-bis(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,2-Dichloro-N,N-bis(2-methylpropyl)acetamide
- CAS No.: 42276-93-7
- Molecular Formula: C₁₀H₁₉Cl₂NO
- Structure : Features a dichloroacetyl group (Cl₂C(O)-) bonded to two 2-methylpropyl (isobutyl) substituents on the nitrogen atom .
Synthesis :
The compound is synthesized via nucleophilic substitution, likely using dichloroacetyl chloride and diisobutylamine, analogous to the method for 2-chloro-N,N-bis(2-methylpropyl)acetamide (CAS 5326-82-9), which achieves ~96% yield . This high efficiency suggests scalability for industrial production.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Alkyl vs. Aryl Substituents
- Allyl Groups (Dichlormid): Introduce unsaturation, possibly improving reactivity in biological systems .
Chlorination Patterns
Physicochemical Properties
Solubility and Stability
- The dichloroacetyl group increases polarity compared to benzoyloxy derivatives but remains less water-soluble than non-halogenated analogues.
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